Biotinoyl tripeptide-1

Description

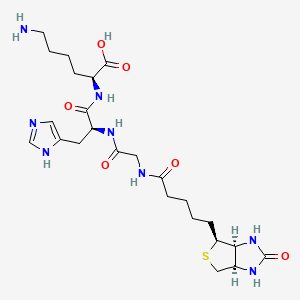

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)/t15-,16-,17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVVODUWGBPQV-SOADLSRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184028 | |

| Record name | Biotinoyl tripeptide-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299157-54-3 | |

| Record name | Biotinoyl tripeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0299157543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinoyl tripeptide-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTINOYL TRIPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6380721VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Architecture of Biotinoyl Tripeptide-1's Therapeutic Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinoyl tripeptide-1, a synthetic peptide combining the well-known hair nutrient biotin with the tripeptide Gly-His-Lys (GHK), has emerged as a significant bioactive compound in the fields of dermatology and cosmetology, particularly for its role in promoting hair growth and health. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound. By elucidating its mechanisms of action, from the cellular level to gene expression, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential. We will delve into its effects on dermal papilla cells, the synthesis of extracellular matrix proteins, and the modulation of key signaling cascades, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound, also known as Biotinyl-GHK, is a molecule designed to deliver the benefits of both biotin and a GHK tripeptide directly to the hair follicle.[1][2] The GHK peptide is a naturally occurring copper-binding peptide with a variety of roles in tissue repair and regeneration.[3][4] Its conjugation with biotin is intended to enhance its affinity for the hair shaft and follicle, thereby improving its efficacy.[5] The primary therapeutic application of this compound is in addressing hair loss by stimulating hair growth, strengthening the hair, and improving its overall appearance.[6][7] This guide will systematically dissect the molecular and cellular mechanisms that underpin these effects.

Core Mechanisms of Action

This compound exerts its effects through a multi-pronged approach at the cellular and molecular level, primarily targeting the hair follicle and its microenvironment. The core mechanisms include:

-

Stimulation of Dermal Papilla Cells: The dermal papilla, located at the base of the hair follicle, plays a crucial role in regulating the hair growth cycle.[8] this compound has been shown to stimulate the proliferation and metabolic activity of these vital cells, thereby promoting hair growth.[8][9]

-

Enhancement of Extracellular Matrix (ECM) Protein Synthesis: A key aspect of this compound's function is its ability to bolster the anchoring of the hair shaft in the follicle. It achieves this by stimulating the synthesis of crucial ECM proteins, notably collagen IV and laminin-5.[2][6][9] These proteins are integral components of the basement membrane, which secures the hair follicle to the surrounding dermal tissue.[9]

-

Prolongation of the Anagen (Growth) Phase: The hair growth cycle consists of three main phases: anagen (growth), catagen (transition), and telogen (resting).[8] this compound has been demonstrated to extend the anagen phase, allowing for a longer period of active hair growth and contributing to increased hair density.[8]

-

Stimulation of Keratin Production: Keratin is the primary structural protein of hair. This compound promotes the synthesis of keratin, leading to a stronger and more resilient hair shaft.[8]

-

Inhibition of 5α-reductase: This enzyme converts testosterone to dihydrotestosterone (DHT), a hormone implicated in androgenetic alopecia. This compound has been shown to inhibit 5α-reductase, thereby mitigating a key factor in hair loss.[4][6]

Molecular Signaling Pathways

The cellular effects of this compound are mediated by its influence on several key molecular signaling pathways. The GHK portion of the molecule is particularly significant in this regard.

Transforming Growth Factor-Beta (TGF-β) Pathway

The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, and ECM production. The GHK peptide has been shown to modulate this pathway.[3][10] In the context of hair follicle health, activation of TGF-β signaling can lead to increased synthesis of collagen and other ECM components, thereby strengthening the hair follicle's structure and anchoring.[3] Research on GHK has demonstrated its ability to reverse the downregulation of TGF-β pathway genes associated with certain pathological conditions, suggesting a restorative effect on tissue remodeling and repair.[3][10]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to hair follicle development and regeneration.[1][11] Activation of this pathway in dermal papilla cells is a critical step in initiating the anagen phase of the hair cycle.[1] While direct studies on this compound's effect on this pathway are emerging, the known role of GHK in tissue regeneration and the observed prolongation of the anagen phase strongly suggest its involvement.[6][12] Oleanolic acid, often formulated with this compound, has been shown to enhance Wnt/β-catenin signaling.[6] This pathway ultimately leads to the transcription of genes that promote cell proliferation and differentiation within the hair follicle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related compounds as reported in various studies. It is important to note that these values are often from studies using formulations containing multiple active ingredients, and thus the effects may not be solely attributable to this compound.

Table 1: In Vitro and Ex Vivo Effects of this compound

| Parameter | Effect | Concentration | Source |

| Hair Growth (cultured follicles) | 121% increase | 5 ppm | [7] |

| Human Hair Dermal Papilla Cell (HHDPC) Proliferation | 148.24% increase | 0.625% serum | [9] |

| HHDPC Proliferation | 143.59% increase | 1.25% serum | [9] |

| Laminin-5 Synthesis | 58% increase | Not specified | [9] |

| Collagen IV Synthesis | 121% increase | Not specified | [9] |

| Hair Anchoring | 49% increase | Not specified | [9] |

Table 2: Clinical Effects of Formulations Containing this compound

| Parameter | Effect | Duration | Source |

| Hair Density | 34% increase | 12 weeks | [13] |

| Hair Density | 35% increase | 16 weeks | [14] |

| Hair Density | 56.5% increase | 4 months | [9] |

| Hair Loss | 58% reduction | 16 weeks | [14] |

| Hair Shine and Vitality | 32% improvement | Not specified | [14] |

| Eyelash Length | 17% increase | 30 days | [2] |

| Eyelash Thickness | 19% increase | 30 days | [2] |

| Hair Density (with oral supplement) | Increase of 12.14 hairs/cm² | 3 months | [6] |

| Anagen/Telogen Ratio | Improvement of 0.75 | 3 months | [6] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature on this compound. These are intended to be representative protocols and may require optimization for specific experimental conditions.

Dermal Papilla Cell Culture and Proliferation Assay

-

Cell Isolation and Culture: Human follicle dermal papilla cells (HFDPC) are isolated from scalp skin samples.[15][16][17][18] The isolated cells are cultured in a suitable growth medium, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.[15][19]

-

Cell Seeding: Once confluent, the cells are trypsinized, counted, and seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period of 24 to 72 hours.

-

Proliferation Assay: Cell proliferation is assessed using a standard method such as the MTT assay (which measures metabolic activity) or a BrdU incorporation assay (which measures DNA synthesis).

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader, and the results are expressed as a percentage of the control group to determine the effect of this compound on cell proliferation.

Gene Expression Analysis by Quantitative PCR (qPCR)

-

Cell Culture and Treatment: HFDPC or keratinocytes are cultured and treated with this compound as described above.

-

RNA Extraction: After the treatment period, total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for target genes (e.g., COL4A1, LAMA5, KRT1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Immunofluorescence Staining for ECM Proteins

-

Cell Culture on Coverslips: Cells are grown on sterile glass coverslips in a petri dish and treated with this compound.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: The cells are incubated with primary antibodies specific for collagen IV or laminin-5.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are stained with a fluorescent dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

-

Imaging: The slides are visualized using a fluorescence microscope, and the intensity and localization of the fluorescent signal are analyzed to determine the expression and distribution of the ECM proteins.

Clinical Assessment of Hair Growth

-

Participant Recruitment: A cohort of individuals with hair loss (e.g., androgenetic alopecia) is recruited for the study.

-

Baseline Assessment: At the beginning of the study, baseline measurements of hair density and the anagen/telogen ratio are taken using a phototrichogram.[8] This involves shaving a small area of the scalp and taking high-resolution images.

-

Treatment: Participants are provided with a topical formulation containing this compound and instructed to apply it regularly over a specified period (e.g., 3-6 months).

-

Follow-up Assessments: Phototrichograms of the same scalp area are taken at regular intervals throughout the study.

-

Data Analysis: The images are analyzed to count the number of anagen and telogen hairs and to determine the hair density. Statistical analysis is performed to compare the changes from baseline between the treatment and placebo groups.

Conclusion

This compound represents a scientifically compelling ingredient for addressing hair loss and promoting hair health. Its multifaceted mechanism of action, centered on the stimulation of dermal papilla cells, enhancement of ECM protein synthesis, and modulation of key signaling pathways such as TGF-β and potentially Wnt/β-catenin, provides a robust foundation for its therapeutic efficacy. The quantitative data from both in vitro and clinical studies, although often derived from combination formulations, consistently point towards its positive effects on hair growth, density, and strength. The experimental protocols outlined in this guide offer a framework for further research into the precise molecular interactions and for the development of next-generation hair care therapeutics. As our understanding of the intricate biology of the hair follicle continues to grow, targeted peptides like this compound will undoubtedly play an increasingly important role in the scientific and clinical approach to hair restoration.

References

- 1. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. us.typology.com [us.typology.com]

- 5. This compound | Biotin (Vitamin B7), Tripeptide-1 | Cosmetic Ingredients Guide [ci.guide]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. clinikally.com [clinikally.com]

- 9. This compound | 299157-54-3 | Benchchem [benchchem.com]

- 10. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flychem.com [flychem.com]

- 14. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Isolation and Establishment of Hair Follicle Dermal Papilla Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Role of Biotinoyl Tripeptide-1 in the Prolongation of the Hair Follicle Anagen Phase: A Technical Whitepaper

Abstract

The hair growth cycle is a dynamic process characterized by three main phases: anagen (growth), catagen (transition), and telogen (resting). The prolongation of the anagen phase is a key therapeutic target for addressing hair loss and promoting hair growth. Biotinoyl tripeptide-1, a synthetically derived peptide combining biotin (Vitamin B7) and the tripeptide Gly-His-Lys (GHK), has emerged as a promising compound in this regard. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound is proposed to extend the anagen phase of the hair follicle. We will explore its role in stimulating dermal papilla cells, modulating key signaling pathways such as the Wnt/β-catenin pathway, upregulating crucial gene expression, and enhancing the integrity of the extracellular matrix. Furthermore, this document summarizes quantitative data from pertinent in vitro and clinical studies, details relevant experimental protocols, and provides visual representations of the key biological pathways and experimental workflows.

Introduction: The Hair Follicle Growth Cycle and the Significance of the Anagen Phase

The human hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). The duration of the anagen phase determines the length of the hair shaft and is a critical factor in maintaining hair density.[1] Conditions such as androgenetic alopecia are characterized by a progressive shortening of the anagen phase, leading to hair follicle miniaturization and subsequent hair loss.[2] Therefore, therapeutic strategies aimed at prolonging the anagen phase are of significant interest to researchers and clinicians in the field of trichology.

This compound is a molecule that has garnered attention for its potential to positively influence the hair growth cycle.[3][4] It is a peptide derivative of biotin, a vitamin known for its importance in hair health.[3] The tripeptide component, GHK, is a well-documented signaling peptide involved in tissue repair and extracellular matrix synthesis.[5] This combination is designed to deliver the benefits of both biotin and the tripeptide directly to the hair follicle at a cellular level.[5]

Molecular and Cellular Mechanisms of Action

This compound is believed to exert its effects on the hair follicle through a multi-faceted approach, targeting various cellular and molecular processes that contribute to the maintenance and prolongation of the anagen phase.

Stimulation of Dermal Papilla Cells

The dermal papilla, located at the base of the hair follicle, is a cluster of specialized fibroblasts that play a crucial role in regulating the hair growth cycle.[3][6] Research suggests that this compound stimulates the proliferation and metabolic activity of these dermal papilla cells.[3][6][7] By activating these key regulatory cells, this compound promotes the proliferation and differentiation of the surrounding matrix cells, which are responsible for forming the hair shaft.[4] In vitro studies have demonstrated a significant increase in human hair dermal papilla cell (HHDPC) proliferation following treatment with formulations containing this compound.[8][9]

Modulation of Signaling Pathways

The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development and regeneration.[10][11][12] Activation of this pathway is essential for inducing the transition from the telogen to the anagen phase and for maintaining the anagen phase.[10][13] While direct evidence linking this compound to the Wnt/β-catenin pathway is still emerging, its known effects on dermal papilla cell proliferation and the established role of Wnt signaling in this process suggest a potential interaction. Some research indicates that compounds used in conjunction with this compound, such as oleanolic acid, can stimulate Wnt/β-catenin signaling.[2]

Figure 1: Proposed signaling cascade of this compound.

Upregulation of Gene Expression

This compound has been shown to influence the expression of genes critical for hair growth and follicle health. DNA array studies have indicated that it can upregulate genes associated with adhesion complex proteins, anti-inflammatory responses, and cell proliferation by 30% to 90% over baseline.[14] One key growth factor implicated in hair follicle development is Keratinocyte Growth Factor (KGF), also known as Fibroblast Growth Factor-7 (FGF-7).[15][16][17] KGF is produced by dermal papilla cells and stimulates the proliferation of keratinocytes in the hair bulb.[15] While direct studies on this compound's effect on FGF-7 are limited, its action on dermal papilla cells suggests a potential for indirect upregulation.

Enhancement of Extracellular Matrix (ECM) Integrity

The extracellular matrix surrounding the hair follicle provides structural support and is crucial for anchoring the hair shaft.[7] this compound has been demonstrated to increase the synthesis of key ECM proteins, including collagen IV and laminin 5.[1][7][18] These proteins are vital components of the dermal-epidermal junction and contribute to a strong foundation for the hair follicle.[5] By reinforcing the ECM, this compound improves the structural integrity of the hair root, helping to keep the hair firmly embedded in the scalp and preventing premature shedding.[5][13]

Experimental Evidence

The efficacy of this compound in promoting hair growth and prolonging the anagen phase is supported by both in vitro and clinical studies.

In Vitro Studies

Ex vivo hair follicle organ culture is a valuable preclinical model for studying the effects of various compounds on hair growth.[19] In such studies, isolated human hair follicles are maintained in a culture medium. Treatment of these follicles with this compound has shown a dose-dependent increase in hair growth.[18] For instance, at concentrations of 2 ppm and 5 ppm, hair growth was increased by 58% and 121%, respectively, compared to control follicles.[18] Furthermore, these studies have demonstrated that this compound can prevent the degradation of collagen IV and laminin 5 in cultured hair follicles.[14][18]

Clinical Studies

Clinical trials involving topical application of formulations containing this compound have reported positive outcomes in individuals with hair loss. Phototrichogram analysis, a non-invasive method for assessing hair growth parameters, has been used to quantify these effects.[20] In one study, a lotion containing a mixture of oleanolic acid, apigenin, and this compound resulted in a statistically significant increase in the number of anagen hairs after 90 and 180 days of treatment.[20] Another study reported a 35% increase in hair density and a 58% reduction in hair loss after 16 weeks of using a topical solution with this peptide.[7] Participants in these studies have also self-reported reductions in hair loss and improvements in hair thickness and overall appearance.[20]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on this compound.

Table 1: In Vitro Hair Follicle Growth

| Concentration of this compound | Percentage Increase in Hair Growth vs. Control | Reference |

| 2 ppm | 58% | [18] |

| 5 ppm | 121% | [18] |

Table 2: Clinical Study Outcomes

| Study Duration | Parameter Measured | Result | Reference |

| 16 weeks | Hair Loss | 58% reduction | [7] |

| 16 weeks | Hair Density | 35% increase | [7] |

| 4 months | Hair Density | 56.5% increase vs. control | [7] |

| 90 and 180 days | Number of Anagen Hairs | Statistically significant increase | [20] |

| 90 and 180 days | Total Number of Hairs | Statistically significant increase | [20] |

| 3 months | Hair Density | Average increase of 7.8 hairs/cm² | [2] |

| 3 months | Anagen Hair Count | Average increase of 5.29 | [2] |

| 3 months | Telogen Hair Count | Average decrease of 5.43 | [2] |

Table 3: In Vitro Human Dermal Papilla Cell Proliferation

| Treatment | Concentration | Incubation Time | Proliferation Increase vs. Control | Reference |

| BRS | 0.625% | 72 hours | 148.24% | [8][9] |

| BRS | 1.25% | 72 hours | 143.59% | [8][9] |

*BRS (Biosea® Revive Serum) contains this compound as a main ingredient.

Detailed Experimental Protocols

Hair Follicle Organ Culture

This protocol is a generalized representation based on standard methodologies for ex vivo hair follicle culture.[19]

Objective: To assess the effect of this compound on the elongation of isolated human hair follicles.

Materials:

-

Human scalp skin samples from cosmetic surgery.

-

William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

This compound stock solution.

-

Stereomicroscope.

-

Sterile microdissection tools.

-

24-well culture plates.

-

Incubator (37°C, 5% CO2).

-

Digital camera and image analysis software.

Procedure:

-

Follicle Isolation: Under a stereomicroscope, anagen VI hair follicles are microdissected from the subcutaneous fat of the scalp skin samples.

-

Culturing: Individual follicles are placed in 24-well plates containing supplemented William's E medium.

-

Treatment: this compound is added to the culture medium at the desired final concentrations (e.g., 2 ppm, 5 ppm). A control group with the vehicle solvent is also prepared.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Measurement: The length of the hair shaft is measured daily for up to 14 days using a digital camera attached to the microscope and image analysis software.

-

Analysis: The change in hair shaft length over time is calculated and compared between the treated and control groups.

Human Dermal Papilla Cell (HDPC) Proliferation Assay

This protocol is a generalized representation for assessing the mitogenic effect of this compound on HDPCs.

Objective: To determine the effect of this compound on the proliferation of cultured human dermal papilla cells.

Materials:

-

Cryopreserved human dermal papilla cells.

-

HDPC growth medium.

-

This compound solution.

-

96-well culture plates.

-

Cell proliferation assay kit (e.g., MTT, WST-1).

-

Microplate reader.

Procedure:

-

Cell Seeding: HDPCs are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The growth medium is replaced with a medium containing various concentrations of this compound. A control group with the vehicle is included.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

Proliferation Assay: At the end of the incubation period, a cell proliferation reagent (e.g., MTT) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage increase in cell proliferation compared to the control group.

Figure 2: Workflow for assessing this compound's effect.

Conclusion

This compound demonstrates a significant potential in prolonging the anagen phase of the hair follicle through a variety of mechanisms. By stimulating dermal papilla cells, potentially modulating key signaling pathways like Wnt/β-catenin, enhancing the synthesis of crucial extracellular matrix proteins, and upregulating genes associated with cell proliferation, this peptide complex addresses several key factors involved in hair growth. The supporting evidence from both in vitro and clinical studies provides a strong foundation for its application in hair care formulations aimed at reducing hair loss and improving hair density. Further research to elucidate the precise signaling cascades and to conduct larger-scale, long-term clinical trials will continue to refine our understanding and optimize the therapeutic use of this compound.

References

- 1. Hair Growth Peptides | Follicle Stimulation & Scalp Care - Creative Peptides [creative-peptides.com]

- 2. Comparative Study of a Topical and Oral Combination Therapy Containing Oleanolic Acid, Apigenin, and Biotinyl Tripeptide-1 in Patients with Androgenetic Alopecia: A Prospective, Open-Label Trial [mdpi.com]

- 3. clinikally.com [clinikally.com]

- 4. flychem.com [flychem.com]

- 5. nbinno.com [nbinno.com]

- 6. enchant.lv [enchant.lv]

- 7. This compound | 299157-54-3 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss | Semantic Scholar [semanticscholar.org]

- 12. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss [ouci.dntb.gov.ua]

- 13. Bio-peptides for Hair Regrowth: A Dermatologist’s Guide | Dermatocare [dermatocare.com]

- 14. This compound | Biotin (Vitamin B7), Tripeptide-1 | Cosmetic Ingredients Guide [ci.guide]

- 15. Keratinocyte growth factor is an important endogenous mediator of hair follicle growth, development, and differentiation. Normalization of the nu/nu follicular differentiation defect and amelioration of chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Keratinocyte growth factor is required for hair development but not for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hair growth is promoted by BeauTop via expression of EGF and FGF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 20. hilarispublisher.com [hilarispublisher.com]

The Convergence of Biotechnology and Hair Care: A Technical Guide to Biotinoyl Tripeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinoyl tripeptide-1, a synthetically produced molecule combining the well-known vitamin Biotin (Vitamin B7) with a tripeptide containing the amino acid sequence Glycyl-Histidyl-Lysine (GHK), has emerged as a significant compound in the fields of cosmetics and trichology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its role in promoting hair growth and health. Detailed experimental protocols for its synthesis and evaluation, along with quantitative data from key studies, are presented to serve as a resource for researchers and professionals in the field. Furthermore, this guide elucidates the key signaling pathways influenced by this peptide, offering a deeper understanding of its biological activity at the cellular and molecular levels.

Discovery and Rationale

The development of this compound stems from the convergence of two key scientific insights: the established role of biotin in cellular metabolism and hair health, and the signaling capabilities of short-chain peptides in tissue repair and regeneration.[1] Biotin, a vital coenzyme for carboxylase enzymes, is essential for amino acid metabolism, which are the foundational components of proteins like keratin, the primary structural element of hair.[2] The tripeptide Gly-His-Lys (GHK) is a naturally occurring plasma peptide known for its wound-healing and anti-inflammatory properties, as well as its ability to stimulate the synthesis of extracellular matrix components such as collagen.[3]

The innovation behind this compound lies in the covalent linkage of biotin to the GHK tripeptide. This conjugation was designed to enhance the delivery and bioavailability of the peptide to the hair follicle, while the GHK moiety acts as a signaling molecule to stimulate key cellular processes involved in hair growth and anchoring.[4][5] The resulting molecule, with a molecular weight of 566.7 g/mol , is a water-soluble peptide that can be incorporated into various topical formulations.[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through both liquid-phase and solid-phase peptide synthesis (SPPS) methodologies. While both approaches are viable, liquid-phase synthesis is often favored for large-scale production due to lower costs associated with the absence of expensive resins.[1][8]

Liquid-Phase Synthesis

A patented liquid-phase synthesis method for this compound involves a multi-step process that can be purified by crystallization, avoiding the need for final liquid phase purification often required in solid-phase synthesis.[1]

Experimental Protocol: Liquid-Phase Synthesis of this compound [1]

-

Preparation of Biotin-N-hydroxysuccinimide ester:

-

In a reaction vessel, combine tetrahydrofuran, biotin, N-hydroxysuccinimide, and 1,3-dicyclohexylcarbodiimide.

-

Heat the mixture under reflux.

-

After the reaction, filter the mixture and concentrate the filtrate under reduced pressure to obtain a white solid of Biotin-N-hydroxysuccinimide ester.

-

-

Preparation of Biotin-Gly-OH:

-

Dissolve the Biotin-N-hydroxysuccinimide ester in a suitable solvent.

-

React with glycine to form Biotin-Gly-OH.

-

-

Preparation of Biotin-GHK(Boc)-OH:

-

Couple the Biotin-Gly-OH with a protected dipeptide, His-Lys(Boc)-OH. The Boc (tert-butyloxycarbonyl) group protects the lysine side chain.

-

The reaction temperature is typically controlled at 30 ± 5 °C for 2-3 hours.

-

-

Preparation of Biotin Tripeptide-1:

-

Sequentially add 4M hydrochloric acid and the Biotin-GHK(Boc)-OH from the previous step into a reaction vessel with stirring.

-

Allow the reaction to proceed at room temperature (25 ± 5 °C) for 1-2 hours to remove the Boc protecting group.

-

After the reaction is complete, add an organic solvent such as acetonitrile dropwise to induce crystallization.

-

Allow the crystals to grow at a controlled temperature of 5 ± 3 °C for 24 hours.

-

Filter the mixture and dry the resulting crystals under vacuum to obtain pure this compound.

-

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more controlled and automated approach for synthesizing peptides. The general principle involves anchoring the C-terminal amino acid to an insoluble resin and sequentially adding the subsequent amino acids.

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

References

- 1. CN111004304B - Liquid phase synthesis method of biotin tripeptide-1 - Google Patents [patents.google.com]

- 2. flychem.com [flychem.com]

- 3. EP2699223B1 - New cosmetic uses of ghk tripeptide - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2012143845A2 - New cosmetic and therapeutical uses of ghk tripeptide - Google Patents [patents.google.com]

- 6. us.typology.com [us.typology.com]

- 7. This compound | C24H38N8O6S | CID 11534242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 299157-54-3 | Benchchem [benchchem.com]

Biotinoyl Tripeptide-1: A Comprehensive Technical Review of its Impact on Keratin and Collagen Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinoyl tripeptide-1, a synthetic peptide combining biotin (Vitamin B7) and a tripeptide of glycine, histidine, and lysine (GHK), has emerged as a significant bioactive compound in the fields of dermatology and cosmetology, particularly for its role in hair and skin health. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the synthesis of crucial structural proteins, namely keratin and collagen. It consolidates quantitative data from various studies, presents detailed experimental protocols for in vitro and ex vivo analysis, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic and cosmetic applications for this peptide.

Introduction

The integrity and regenerative capacity of the skin and its appendages, such as hair follicles, are heavily reliant on the structural framework provided by proteins like keratin and collagen. Keratins are the primary components of the hair shaft, providing strength and structure, while collagens, particularly collagen IV, are essential for the integrity of the basement membrane that anchors the hair follicle to the dermal tissue.[1] this compound has garnered attention for its purported ability to stimulate the production of these vital proteins, thereby offering potential benefits in addressing conditions like hair loss and skin aging. This guide delves into the scientific evidence supporting these claims.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism primarily centered on the hair follicle. The proposed mechanisms include:

-

Stimulation of Dermal Papilla Cells: The dermal papilla is a key signaling center in the hair follicle that regulates hair growth. This compound has been shown to stimulate the proliferation of human hair dermal papilla cells (HHDPCs), which are crucial for initiating and sustaining the anagen (growth) phase of the hair cycle.[2]

-

Enhancement of Extracellular Matrix (ECM) Proteins: The peptide promotes the synthesis of essential anchoring molecules in the dermal-epidermal junction. Specifically, it has been demonstrated to increase the production of laminin 5 and collagen IV, which are critical for strengthening the adhesion of the hair follicle to the surrounding tissue and preventing premature hair shedding.[1][3][4]

-

Modulation of Signaling Pathways: this compound is believed to influence key signaling pathways involved in hair follicle morphogenesis and cycling, including the Wnt/β-catenin and transforming growth factor-beta (TGF-β) pathways. The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration, while the TGF-β pathway is involved in regulating the hair cycle, with some isoforms promoting the catagen (regression) phase.[5][6][7]

Quantitative Data on Keratin and Collagen Production

Several studies have quantified the impact of this compound on the production of keratin and collagen-related proteins. The following tables summarize the key findings.

| Parameter | Treatment | Result | Reference |

| Keratin Gene Expression | This compound | 36% increase in keratin gene expression | [8] |

| Laminin 5 Production | This compound | 49% increase in laminin 5 synthesis in hair follicle cells | [8][9] |

| Collagen IV Production | This compound | 49% increase in collagen IV synthesis in hair follicle cells | [8][9] |

Table 1: In Vitro Effects of this compound on Keratin and ECM Protein Production.

| Parameter | Treatment Protocol | Result | Reference |

| Hair Growth | 2 ppm this compound on cultured human hair follicles | 58% increase in hair growth | [10][11] |

| Hair Growth | 5 ppm this compound on cultured human hair follicles | 121% increase in hair growth | [10][11] |

| Hair Density | Topical application of a serum containing this compound for 4 months | 56.5% increase in hair density compared to control | [2][12] |

| Hair Loss Reduction | Topical application of a solution with this compound for 16 weeks | 58% reduction in hair loss | [2][8] |

| Hair Density Increase | Topical application of a solution with this compound for 16 weeks | 35% increase in hair density | [2][8] |

Table 2: Ex Vivo and Clinical Effects of this compound on Hair Growth and Density.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the efficacy of this compound.

In Vitro Human Hair Dermal Papilla Cell (HHDPC) Proliferation Assay

This protocol is designed to evaluate the effect of this compound on the proliferation of HHDPCs, a key indicator of its potential to stimulate hair growth.

4.1.1. Materials

-

Human Hair Dermal Papilla Cells (HHDPCs)

-

Dermal Papilla Cell Growth Medium

-

This compound (soluble in DMSO or PBS)[10]

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[13]

-

MTT solvent (e.g., DMSO or isopropanol with HCl)[13]

-

Plate reader

4.1.2. Protocol

-

Cell Seeding: Culture HHDPCs in appropriate growth medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the peptide (e.g., 0.1, 1, 10 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Assay:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Ex Vivo Hair Follicle Organ Culture

This protocol allows for the assessment of this compound's direct effect on hair follicle growth and the expression of keratin and collagen in a system that closely mimics the in vivo environment.

4.2.1. Materials

-

Human scalp skin samples (from cosmetic surgery)

-

William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

-

This compound

-

24-well plates

-

Dissecting microscope and tools

-

Incubator (37°C, 5% CO2)

4.2.2. Protocol

-

Hair Follicle Isolation: Under a dissecting microscope, isolate individual anagen VI hair follicles from the subcutaneous fat of the scalp skin samples.[8]

-

Culture: Place one hair follicle per well in a 24-well plate containing 1 mL of supplemented William's E medium.

-

Treatment: Add this compound to the culture medium at desired concentrations (e.g., 2 ppm and 5 ppm).[10][11] Include a vehicle control.

-

Incubation: Culture the hair follicles for 7-14 days, changing the medium every 2-3 days.

-

Analysis:

-

Hair Shaft Elongation: Measure the length of the hair shaft daily using an imaging software.

-

Immunohistochemistry: After the culture period, embed the hair follicles in OCT compound, cryosection, and perform immunohistochemical staining for keratin, laminin 5, and collagen IV to assess protein expression and localization.

-

Quantification of Gene Expression by qPCR

This protocol details the methodology for quantifying the expression of keratin and collagen genes in response to this compound treatment.

4.3.1. Materials

-

Treated and control cells or hair follicles

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., KRT81, KRT83 for hair keratins; COL4A1, LAMA5 for collagen IV and laminin 5) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

qPCR instrument

4.3.2. Protocol

-

RNA Extraction: Extract total RNA from the cell or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described above.

References

- 1. Ex vivo Culture Assay Using Human Hair Follicles to Study Circadian Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. odisharay.com [odisharay.com]

- 6. researchgate.net [researchgate.net]

- 7. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss [mdpi.com]

- 8. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencellonline.com [sciencellonline.com]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. promocell.com [promocell.com]

The GHK Motif: A Linchpin in the Bioactivity of Biotinoyl Tripeptide-1 for Hair Follicle Revitalization

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Biotinoyl tripeptide-1, a synthetic peptide comprised of biotin and the tripeptide Glycyl-Histidyl-Lysine (GHK), has emerged as a significant molecule in the field of hair care and regenerative medicine. Its purported efficacy in promoting hair growth and anchoring is largely attributed to the biological activities of its constituent GHK motif. This technical guide provides an in-depth exploration of the role of the GHK motif in the activity of this compound, focusing on its molecular mechanisms of action. We present a compilation of quantitative data from various studies, detail relevant experimental protocols for its evaluation, and visualize key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the areas of dermatology and cosmetology.

Introduction

Hair loss, or alopecia, is a widespread condition with significant psychosocial impact, driving a continuous search for effective therapeutic agents. This compound has gained considerable attention for its potential to mitigate hair loss and enhance hair quality. The molecule's design combines the well-known benefits of biotin for hair health with the regenerative properties of the GHK tripeptide. The GHK sequence is a naturally occurring plasma peptide that declines with age, and its copper-complexed form (GHK-Cu) has been extensively studied for its roles in wound healing, tissue repair, and anti-inflammatory processes. This guide focuses on elucidating the specific contributions of the GHK motif to the overall activity of this compound, particularly in the context of the hair follicle microenvironment.

The GHK Motif: A Biologically Active Peptide

The Glycyl-Histidyl-Lysine (GHK) sequence is the core functional unit of this compound, acting as a carrier peptide. It has a high affinity for copper (II) ions, forming the GHK-Cu complex, which is believed to be its primary bioactive form. The GHK motif is involved in a multitude of cellular processes that are crucial for tissue regeneration and maintenance.

Mechanism of Action

The GHK motif exerts its effects through several interconnected mechanisms:

-

Stimulation of Extracellular Matrix (ECM) Proteins: GHK is a potent stimulator of collagen and glycosaminoglycan synthesis in fibroblasts. This is critical for the integrity and strength of the dermal matrix surrounding the hair follicle.

-

Modulation of Signaling Pathways: GHK has been shown to influence key signaling pathways involved in cell growth, proliferation, and differentiation, including the Wnt/β-catenin and TGF-β pathways.

-

Gene Modulation: Studies have indicated that GHK can modulate the expression of a significant number of human genes, often reversing the gene expression signature of diseased or aged tissues to a healthier state.

-

Anti-inflammatory and Antioxidant Effects: GHK exhibits anti-inflammatory properties and can protect cells from oxidative damage, creating a more favorable environment for hair growth.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various in vitro, ex vivo, and clinical studies investigating the effects of this compound and its GHK motif.

Table 1: In Vitro & Ex Vivo Efficacy of this compound

| Parameter | Model System | Treatment | Result | Citation |

| Dermal Papilla Cell Proliferation | Human Hair Dermal Papilla Cells (HHDPCs) | Serum with this compound (0.625%) | 148.24% increase after 72 hours | [1] |

| Dermal Papilla Cell Proliferation | Human Hair Dermal Papilla Cells (HHDPCs) | Serum with this compound (1.25%) | 143.59% increase after 72 hours | [1] |

| Laminin 5 Synthesis | Hair Follicle Cells | This compound | 49% increase | [2] |

| Collagen IV Synthesis | Hair Follicle Cells | This compound | 121% increase | [1] |

| Hair Growth | Cultured Human Hair Follicles | Biotinyl-GHK | Dose-dependent increase in follicle growth | [3] |

Table 2: Clinical Efficacy of Topical Formulations Containing this compound

| Parameter | Study Population | Treatment Duration | Result | Citation |

| Hair Density | Androgenetic Alopecia & Telogen Effluvium | 16 weeks | 35% increase | [2] |

| Hair Loss | Androgenetic Alopecia & Telogen Effluvium | 16 weeks | 58% reduction | [2] |

| Hair Density | Androgenetic Alopecia | 4 months | 56.5% increase compared to control | [4] |

| Hair Density | Healthy Volunteers | 12 weeks | 34% increase | [5] |

| Anagen/Telogen Ratio | Androgenetic Alopecia | 3 months | 0.75 improvement | [6] |

| Hair Density | Androgenetic Alopecia | 3 months | Average increase of 7.8 hairs/cm² | [6] |

| Hair Shaft Thickness | Androgenetic Alopecia | 3 months | Average increase of 0.01 mm | [6] |

Key Signaling Pathways Modulated by the GHK Motif

The GHK motif in this compound influences several critical signaling pathways that regulate hair follicle cycling and growth.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for hair follicle morphogenesis and regeneration. Activation of this pathway in dermal papilla cells is crucial for inducing the anagen (growth) phase of the hair cycle. The GHK motif is believed to promote the stabilization and nuclear translocation of β-catenin, leading to the transcription of target genes that stimulate hair growth.[7][8]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in the hair follicle, promoting growth at low concentrations and inducing the catagen (regression) phase at higher concentrations. The GHK motif has been shown to modulate TGF-β signaling, which may contribute to its ability to prolong the anagen phase and delay catagen entry.[3][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its GHK motif.

Dermal Papilla Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of human follicle dermal papilla cells (HFDPCs).

Materials:

-

Human Follicle Dermal Papilla Cells (HFDPCs)

-

HFDPC Growth Medium

-

This compound stock solution (in sterile, appropriate solvent)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of HFDPC Growth Medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in HFDPC Growth Medium. After 24 hours, replace the medium with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest peptide concentration) and a positive control (e.g., a known growth factor).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Immunofluorescence Staining for Laminin 5 and Collagen IV

This protocol details the visualization and semi-quantification of key extracellular matrix proteins in HFDPCs treated with this compound.

Materials:

-

HFDPCs cultured on glass coverslips in 24-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies: Rabbit anti-Laminin 5 and Mouse anti-Collagen IV

-

Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture HFDPCs on coverslips and treat with this compound as described in the proliferation assay.

-

Fixation: After the treatment period, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes.

-

Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. Analyze fluorescence intensity to semi-quantify protein expression.

Quantitative Real-Time PCR (qPCR) for Keratin Gene Expression

This protocol is for quantifying the expression of keratin genes in hair follicle cells in response to this compound.

Materials:

-

Cultured hair follicle cells (e.g., outer root sheath keratinocytes)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target keratin genes (e.g., KRT81, KRT86) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment: Culture hair follicle cells and treat with this compound.

-

RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.

-

qPCR Program: Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Conclusion

The GHK motif is a critical component of this compound, conferring a significant portion of its biological activity related to hair growth promotion. Through its ability to stimulate the production of key extracellular matrix proteins, modulate crucial signaling pathways such as Wnt/β-catenin and TGF-β, and influence gene expression, the GHK motif provides a multi-faceted approach to improving the health and vitality of the hair follicle. The quantitative data from numerous studies support its efficacy, and the experimental protocols provided herein offer a framework for further research and development in this area. A deeper understanding of the precise molecular interactions of the GHK motif will undoubtedly pave the way for the development of more targeted and effective therapies for various forms of alopecia.

References

- 1. clinikally.com [clinikally.com]

- 2. This compound | 299157-54-3 | Benchchem [benchchem.com]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss | Semantic Scholar [semanticscholar.org]

- 5. flychem.com [flychem.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The naturally occurring peptide GHK reverses age-related fibrosis by modulating myofibroblast function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

Biotinoyl Tripeptide-1 and its Interaction with the Hair Follicle Extracellular Matrix: A Technical Guide

Abstract: Biotinoyl Tripeptide-1, a conjugate of the vitamin biotin and the signal peptide Glycyl-L-Histidyl-L-Lysine (GHK), has emerged as a significant molecule in cosmetic science, particularly for its role in promoting hair health and mitigating hair loss. This technical guide provides an in-depth examination of its mechanism of action, focusing on its critical interactions with the extracellular matrix (ECM) of the hair follicle. The peptide enhances the synthesis of key structural proteins, primarily Collagen IV and Laminin-5, which are essential for strengthening the dermal-epidermal junction and improving hair anchorage. This document consolidates quantitative data from various studies, details key experimental methodologies, and illustrates the underlying cellular and molecular pathways. It is intended for researchers, scientists, and professionals in the field of drug development and dermatology.

Introduction

The hair follicle is a complex mini-organ embedded in the dermal layer of the skin. Its cyclic activity and structural integrity are heavily dependent on the surrounding microenvironment, particularly the extracellular matrix (ECM). The ECM provides the necessary structural support and mediates crucial signaling between different cell types within the follicle, such as dermal papilla cells and keratinocytes.[1] this compound is a synthetic peptide designed to fortify this microenvironment.[2][3] It combines the well-established benefits of biotin (Vitamin B7) for hair health with the regenerative properties of the GHK tripeptide, a fragment derived from collagen.[2][4] This molecule is engineered to improve the delivery of the peptide to the hair follicle, where it stimulates cellular activity and reinforces the follicle's structure.[2]

Core Mechanism: Strengthening the Dermal-Epidermal Junction

The primary mechanism by which this compound counters hair loss is by improving the structural integrity of the hair follicle's anchoring system.[5][6] This action is centered on the dermo-epidermal junction, a specialized basement membrane that connects the hair follicle to the surrounding dermis. A deficiency in the synthesis of ECM components can lead to a weakened epithelial sheath and poor anchoring of the hair shaft, contributing to premature shedding.[6]

Stimulation of Key ECM Protein Synthesis

In vitro and ex vivo studies have conclusively demonstrated that this compound stimulates the genes responsible for the production of key ECM proteins.[1][6] Specifically, it upregulates the synthesis of Laminin-5 and Collagen IV .[1][2][3][5][6][7][8][9][10][11] These proteins are fundamental components of the basement membrane.[1] By boosting their production, the peptide effectively reinforces the structural framework that supports the hair follicle.[2]

Role of Laminin-5 and Collagen IV in Hair Anchorage

Laminin-5 is a critical adhesion molecule that plays a pivotal role in the integrity of the dermo-epidermal junction.[1] Collagen IV is the primary structural component of the basement membrane, forming a scaffold that provides tensile strength and stability.[12][13] Together, these molecules create a robust anchoring structure for the hair follicle.[1] The stimulation of their synthesis and organization by this compound leads to optimal hair anchorage, helping to prevent the miniaturization of the follicle and reduce hair shedding.[3][8]

Quantitative Analysis of Efficacy

The performance of this compound has been quantified across a range of in vitro, ex vivo, and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Effects on ECM Protein Synthesis and Cell Proliferation

| Parameter Measured | Cell/Tissue Model | Treatment | Result | Source(s) |

|---|---|---|---|---|

| Laminin-5 Synthesis | Hair follicle cells | This compound | 49% increase in synthesis | [1] |

| Laminin-5 Production | In Vitro Cell Culture | This compound | 58% increase compared to control | [1] |

| Human Hair Dermal Papilla Cell (HHDPC) Proliferation | HHDPC Culture | Serum with this compound (0.625%) | 148.24% proliferation after 72h | [1] |

| Human Hair Dermal Papilla Cell (HHDPC) Proliferation | HHDPC Culture | Serum with this compound (1.25%) | 143.59% proliferation after 72h |[1] |

Table 2: Ex Vivo Effects on Hair Follicle Growth

| Parameter Measured | Model | Treatment Concentration | Result | Source(s) |

|---|---|---|---|---|

| Hair Growth Stimulation | Isolated Human Hair Follicles | 2 ppm | 58% increase vs. control | [9][14] |

| Hair Growth Stimulation | Isolated Human Hair Follicles | 5 ppm | 121% increase vs. control | [6][9][14][15] |

| Maintenance of ECM | Isolated Human Hair Follicles | this compound | Prevents decrease in Collagen IV & Laminin-5 bands |[6][9] |

Table 3: Clinical Efficacy in Hair Growth and Density

| Parameter Measured | Study Duration | Treatment | Result | Source(s) |

|---|---|---|---|---|

| Hair Density | 12 weeks | Topical Formulation | 34% increase | [16] |

| Hair Density | 16 weeks | Topical Solution | 35% increase | [17] |

| Hair Loss | 16 weeks | Topical Solution | 58% reduction | [17] |

| Hair Density | 4 months | Hair Care Product | 56.5% increase vs. control group |[1][18] |

Cellular and Molecular Pathways

This compound exerts its effects by influencing the behavior of key cells within the hair follicle and regulating gene expression related to tissue repair and structure.

Stimulation of Hair Follicle Keratinocytes and Dermal Papilla Cells

The peptide has been shown to promote the proliferation of keratinocytes in the hair bulb, which are the cells responsible for forming the hair shaft.[1][3][8][9] It also stimulates the metabolic activity and proliferation of dermal papilla cells.[1][19][20] The dermal papilla is crucial for regulating the hair growth cycle and inducing hair follicle development.[1][21] By activating these two cell populations, this compound supports the production of a stronger, healthier hair shaft and helps maintain the follicle's vitality.[19][20]

Gene Expression Regulation

DNA array analyses have revealed that this compound activates the expression of numerous genes involved in tissue repair.[4][5][6][22] It upregulates genes for adhesion complex proteins, including vimentin, desmoglein, and fibronectin receptors, by 30% to 90% over baseline.[6] This broad-spectrum stimulation of repair and adhesion mechanisms contributes to the overall reconstruction of the follicular microenvironment.

Caption: Signaling Cascade of this compound in the Hair Follicle.

Key Experimental Protocols

The following sections detail the methodologies for two key types of experiments used to validate the efficacy of this compound.

In Vitro Analysis of ECM Protein Expression (Immunofluorescence)

This protocol is used to visualize and semi-quantify the expression of ECM proteins like Laminin-5 and Collagen IV in cultured hair follicle cells.[1]

Objective: To determine if treatment with this compound increases the expression and influences the organization of specific ECM proteins in dermal papilla cells or keratinocytes.

Methodology:

-

Cell Culture: Human dermal papilla cells or keratinocytes are seeded onto glass coverslips in culture plates and grown to sub-confluence in an appropriate growth medium.

-

Treatment: The culture medium is replaced with a medium containing this compound at various concentrations (e.g., 1-10 µM). A control group is treated with a vehicle-only medium. The cells are incubated for a specified period (e.g., 48-72 hours).

-

Fixation: The cells are washed with Phosphate-Buffered Saline (PBS) and then fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular targets.

-

Blocking: Non-specific antibody binding sites are blocked by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific to the target ECM protein (e.g., rabbit anti-Laminin-5 or mouse anti-Collagen IV) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI may be included.

-

Mounting and Imaging: The coverslips are mounted onto microscope slides with an anti-fade mounting medium. The slides are then visualized using a fluorescence microscope.

-

Analysis: The intensity and distribution of the fluorescent signal are analyzed using image analysis software to provide a semi-quantitative measure of protein expression.

Caption: Workflow for Immunofluorescence Staining of ECM Proteins.

Ex Vivo Hair Follicle Culture for Growth Assessment

This protocol uses isolated human hair follicles maintained in a culture medium to directly measure the effect of this compound on hair shaft elongation.[6][9]

Objective: To quantitatively measure the increase in hair growth (shaft elongation) in response to treatment with this compound.

Methodology:

-

Follicle Isolation: Anagen-phase hair follicles are isolated from human scalp skin samples (e.g., from facelift surgery) using microdissection techniques.

-

Culture: Individual follicles are placed in wells of a 24-well plate containing a specialized hair follicle maintenance medium (e.g., Williams' E medium) supplemented with growth factors.

-

Treatment: The culture medium is supplemented with this compound at various concentrations (e.g., 2 ppm, 5 ppm). A control group receives the vehicle alone.

-

Incubation: The follicles are incubated at 37°C in a 5% CO2 atmosphere for a period of 7 to 14 days.

-

Growth Measurement: Digital images of each follicle are taken at regular intervals (e.g., every 2-3 days) using a microscope equipped with a camera.

-

Analysis: The length of the hair shaft extending from the bulb is measured from the digital images using calibrated analysis software. The total increase in length over the culture period is calculated for each follicle.

-

Histology (Optional): At the end of the culture period, follicles can be fixed, embedded, and sectioned for histological or immunofluorescent analysis to assess cell proliferation (e.g., Ki-67 staining) or ECM protein maintenance.[23]

Caption: Workflow for Ex Vivo Hair Follicle Culture and Growth Analysis.

Conclusion

This compound demonstrates a clear and potent interaction with the extracellular matrix of the hair follicle. Its primary mechanism involves the significant upregulation of Laminin-5 and Collagen IV, which are fundamental to the structural integrity of the dermal-epidermal junction. This targeted action enhances the anchoring of the hair shaft, mitigating premature hair loss. Furthermore, its ability to stimulate key follicular cell populations, including dermal papilla cells and keratinocytes, promotes a healthy hair growth cycle and contributes to increased hair density and thickness. The quantitative data from in vitro and ex vivo studies provide strong evidence for its efficacy at a molecular level, which is further substantiated by clinical findings. For researchers and developers, this compound represents a scientifically validated ingredient for advanced hair care formulations aimed at combating hair loss by reinforcing the biological structures of the hair follicle.

References

- 1. This compound | 299157-54-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. This compound | 299157-54-3 [chemicalbook.com]

- 5. pureingredients.us [pureingredients.us]

- 6. This compound | Biotin (Vitamin B7), Tripeptide-1 | Cosmetic Ingredients Guide [ci.guide]

- 7. Biotinyl ghk for Hair Growth – Premium Peptide [accio.com]

- 8. us.typology.com [us.typology.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Hair Growth Peptides | Follicle Stimulation & Scalp Care - Creative Peptides [creative-peptides.com]

- 11. ellemental.com [ellemental.com]

- 12. Rat hair follicle dermal papillae have an extracellular matrix containing basement membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression of extracellular matrix in hair follicle mesenchyme in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biotin Tripeptide-1 - Cayman Chemical [bioscience.co.uk]

- 15. PROCAPIL® BIOTIN-GHK GROW HAIR PEPTIDE | eBay [ebay.com]

- 16. flychem.com [flychem.com]

- 17. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]

- 18. This compound: The Science Behind Hair Growth - Industry News - News [mobelbiochem.com]

- 19. clinikally.com [clinikally.com]

- 20. enchant.lv [enchant.lv]

- 21. Hair follicle dermal papilla cells at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ulprospector.com [ulprospector.com]

- 23. experchem.com [experchem.com]

In-Vitro Efficacy of Biotinoyl Tripeptide-1 on Hair Bulb Keratinocyte Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinoyl tripeptide-1, a synthetic peptide combining the well-known hair vitamin biotin with a tripeptide of glycine, histidine, and lysine, has emerged as a promising agent in the field of trichology. This technical guide provides an in-depth analysis of the in-vitro studies investigating the effect of this compound on the proliferation of hair bulb keratinocytes. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of hair care product development and dermatology. The evidence suggests that this compound stimulates the proliferation of hair follicle cells and enhances the synthesis of crucial extracellular matrix proteins, thereby supporting hair anchoring and growth.

Introduction

Hair loss, or alopecia, is a prevalent condition affecting a significant portion of the global population, leading to considerable psychological distress. The hair growth cycle is a complex process regulated by the proliferation and differentiation of various cell types within the hair follicle, most notably the dermal papilla cells and hair bulb keratinocytes. This compound has garnered attention for its potential to positively influence this cycle. This document aims to consolidate the existing in-vitro research on the proliferative effects of this compound on hair bulb keratinocytes, providing a technical foundation for further research and development.

Mechanism of Action

This compound is believed to exert its effects through multiple mechanisms. Primarily, it is suggested to stimulate the proliferation of dermal papilla cells and hair bulb keratinocytes, the key cell populations responsible for hair fiber formation.[1] Furthermore, it has been shown to enhance the synthesis of extracellular matrix (ECM) components, specifically collagen IV and laminin 5.[2][3] These proteins are critical for the structural integrity of the dermal-epidermal junction and play a vital role in anchoring the hair follicle to the surrounding tissue.[3] Some evidence also suggests that this compound may inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia.

Quantitative Data on In-Vitro Efficacy

The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound. It is important to note that some of the available data pertains to formulations containing this compound, rather than the isolated peptide.

Table 1: Effect of this compound on Hair Follicle Cell Proliferation

| Cell Type | Product/Compound | Concentration | Incubation Time | Proliferation Increase (%) | Source |

| Human Hair Dermal Papilla Cells (HHDPC) | Serum containing this compound | 0.625% | 72 hours | 148.24% | [4] |

| Human Hair Dermal Papilla Cells (HHDPC) | Serum containing this compound | 1.25% | 72 hours | 143.59% | [4] |